molecular formula C24H24N2O6S B11573449 2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

2-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B11573449
M. Wt: 468.5 g/mol
InChI Key: BMXXCXZNZMYNKQ-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of methoxy, sulfonyl, and hydroxyl groups further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the tetrahydroisoquinoline core, which can be synthesized through Pictet-Spengler condensation. The subsequent steps involve the introduction of the sulfonyl and methoxy groups through sulfonation and methylation reactions, respectively. The final step is the coupling of the hydroxyl phenyl group to the tetrahydroisoquinoline core, which can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The sulfonyl group can be reduced to a thiol using reagents like LiAlH4 (lithium aluminium hydride).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 (potassium permanganate) under mild conditions.

    Reduction: LiAlH4 or NaBH4 (sodium borohydride) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as NaH (sodium hydride).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of thiols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For example, the hydroxyl group can form hydrogen bonds with active site residues, while the sulfonyl group can participate in electrostatic interactions. These interactions can lead to changes in the conformation and activity of the target proteins, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline: Lacks the sulfonyl and hydroxyl groups, resulting in different chemical reactivity and biological activity.

    N-(4-Hydroxyphenyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide: Lacks the methoxy and sulfonyl groups, affecting its overall properties.

Uniqueness

The presence of both methoxy and sulfonyl groups in 2-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4-HYDROXYPHENYL)-1,2,3,4-TETRAHYDROISOQUINOLINE-3-CARBOXAMIDE makes it unique compared to similar compounds. These functional groups enhance its chemical reactivity and potential for diverse applications, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C24H24N2O6S

Molecular Weight

468.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfonyl-N-(4-hydroxyphenyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C24H24N2O6S/c1-31-22-12-11-20(14-23(22)32-2)33(29,30)26-15-17-6-4-3-5-16(17)13-21(26)24(28)25-18-7-9-19(27)10-8-18/h3-12,14,21,27H,13,15H2,1-2H3,(H,25,28)

InChI Key

BMXXCXZNZMYNKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CC=CC=C3CC2C(=O)NC4=CC=C(C=C4)O)OC

Origin of Product

United States

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